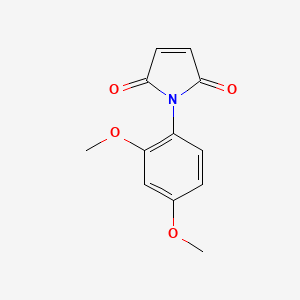

1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-8-3-4-9(10(7-8)17-2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOPHURHMRGGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C=CC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351780 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67154-42-1 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-dimethoxyphenyl)maleimide. While direct experimental literature for this specific molecule is limited, this document outlines a robust synthetic protocol based on well-established methods for analogous N-arylmaleimides. Furthermore, it presents an expected characterization profile derived from spectroscopic data of structurally similar compounds.

Introduction

N-substituted maleimides are a significant class of heterocyclic compounds widely utilized in organic synthesis, materials science, and medicinal chemistry. The maleimide scaffold is a key pharmacophore and a versatile Michael acceptor, making it valuable for bioconjugation and as a building block for more complex molecules. The introduction of a 2,4-dimethoxyphenyl substituent on the nitrogen atom is of particular interest as this moiety is present in numerous biologically active compounds, potentially imparting unique pharmacological properties to the maleimide derivative. This guide details a reliable synthetic pathway and the expected analytical data for this target compound.

Synthesis of this compound

The synthesis of N-arylmaleimides is typically achieved through a two-step, one-pot reaction involving the corresponding aniline and maleic anhydride. The proposed synthesis for this compound follows this established methodology. The reaction proceeds via the formation of an intermediate maleanilic acid, which subsequently undergoes cyclodehydration to yield the target imide.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-arylmaleimides.[1][2]

Materials:

-

Maleic Anhydride (1.0 eq)

-

2,4-Dimethoxyaniline (1.0 eq)

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Ice-cold water

-

Ethanol or Cyclohexane for recrystallization

Procedure:

-

Formation of Maleanilic Acid Intermediate: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid at room temperature.

-

To this solution, add a solution of 2,4-dimethoxyaniline (1.0 eq) in glacial acetic acid dropwise with continuous stirring.

-

Stir the resulting mixture at room temperature for 2-4 hours. The formation of a precipitate, N-(2,4-dimethoxyphenyl)maleanilic acid, may be observed.

-

Cyclodehydration: To the reaction mixture, add anhydrous sodium acetate (e.g., 0.5 eq) and acetic anhydride (e.g., 2-3 eq).

-

Heat the mixture to reflux (approximately 120-140 °C) and maintain for 2-3 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and unreacted reagents.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or cyclohexane, to obtain the purified this compound as a crystalline solid.

Characterization of this compound

The following tables summarize the expected physicochemical and spectral data for the title compound based on its chemical structure and data from analogous compounds.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Appearance | Expected to be a yellow or off-white crystalline solid |

| Melting Point | Not reported; likely in the range of 100-150 °C |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Acetone) and poorly soluble in water |

Spectroscopic Data

The following data are predicted based on the analysis of structurally related compounds.

| Technique | Expected Data |

| ¹H NMR (e.g., 400 MHz, CDCl₃) | δ (ppm): ~6.80 (s, 2H, -CH=CH- of maleimide), ~7.20 (d, 1H, Ar-H), ~6.50-6.60 (m, 2H, Ar-H), ~3.85 (s, 3H, -OCH₃), ~3.80 (s, 3H, -OCH₃). |

| ¹³C NMR (e.g., 100 MHz, CDCl₃) | δ (ppm): ~170.0 (C=O, imide), ~162.0 (Ar-C-O), ~158.0 (Ar-C-O), ~134.5 (-CH=CH-), ~128.0 (Ar-C), ~122.0 (Ar-C), ~114.0 (Ar-C), ~104.0 (Ar-C), ~99.0 (Ar-C), ~56.0 (-OCH₃), ~55.8 (-OCH₃). The two imide carbonyls may show distinct signals.[3] |

| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~1770-1700 (C=O stretch, imide, characteristic symmetric and asymmetric bands), ~1600, ~1510 (C=C aromatic stretch), ~1280, ~1030 (C-O stretch, ether). |

| Mass Spectrometry (EI) | m/z: 233 [M]⁺ (molecular ion peak), other fragments corresponding to the loss of CO, OCH₃, and the cleavage of the dimethoxyphenyl or maleimide rings. |

Logical Relationships and Pathways

The synthesis of N-arylmaleimides is a fundamental transformation in organic chemistry. The logical flow involves the nucleophilic attack of the amine on the anhydride, followed by an intramolecular dehydration to form the stable five-membered imide ring.

Caption: Key steps in the formation of N-arylmaleimides.

Conclusion

This guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and high-yielding methods reported for analogous compounds. The expected characterization data provides a benchmark for researchers aiming to synthesize and identify this compound. The unique electronic properties of the 2,4-dimethoxyphenyl group may confer interesting reactivity and biological activity, making this a promising target for further investigation in drug discovery and materials science. Experimental validation of the data presented herein is encouraged.

References

An In-depth Technical Guide to 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound, also known as N-(2,4-dimethoxyphenyl)maleimide, is a derivative of maleimide, a prominent scaffold in medicinal chemistry. The core properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 67154-42-1 | Internal Search |

| Molecular Formula | C₁₂H₁₁NO₄ | Internal Search |

| Molecular Weight | 233.22 g/mol | Internal Search |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Melting Point | Data not available; requires experimental determination | |

| Boiling Point | Data not available; requires experimental determination | |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from related compounds |

Synthesis of this compound

The synthesis of N-substituted maleimides is a well-established chemical transformation. The most common and straightforward method involves the condensation of an amine with maleic anhydride.

Experimental Protocol: Synthesis via Condensation

This protocol describes a general procedure for the synthesis of this compound from 2,4-dimethoxyaniline and maleic anhydride.

Materials:

-

2,4-dimethoxyaniline

-

Maleic anhydride

-

Glacial acetic acid

-

Sodium acetate (optional, as a catalyst)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Solvents for purification (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 2,4-dimethoxyaniline and maleic anhydride in glacial acetic acid. A catalytic amount of sodium acetate can be added to facilitate the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of crushed ice with stirring. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining acetic acid and unreacted starting materials.

-

Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Biological Activities and Potential Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyrrole-2,5-dione derivatives is known for a wide range of pharmacological activities. These activities suggest that the title compound could be a valuable subject for further investigation.

Known Biological Activities of Pyrrole-2,5-dione Derivatives:

-

Anti-inflammatory Activity: Many derivatives of maleimide have been shown to possess anti-inflammatory properties.

-

Antitumor Activity: Several studies have reported the potential of N-substituted maleimides as antitumor agents.[1] Some have been investigated as potential tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[2]

-

Cholesterol Absorption Inhibition: Certain 1H-pyrrole-2,5-dione derivatives have been identified as inhibitors of cholesterol absorption, which could have implications for the treatment of atherosclerosis.[3]

-

Other Activities: The pyrrole-2,5-dione scaffold is also found in compounds with antibacterial, antiviral, and CNS depressant activities.[1]

Potential Signaling Pathways:

Given the known activities of related compounds, this compound could potentially modulate various signaling pathways, including:

-

Tyrosine Kinase Signaling: As potential tyrosine kinase inhibitors, these compounds could interfere with the signaling pathways of growth factor receptors like EGFR and VEGFR2, which are often dysregulated in cancer.[2]

-

Inflammatory Pathways: The anti-inflammatory effects could be mediated through the inhibition of pathways involving enzymes like cyclooxygenase (COX) or transcription factors like NF-κB.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action as a tyrosine kinase inhibitor, a known activity for this class of compounds.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with significant and diverse biological activities. While specific data for this particular derivative is limited, its structural similarity to known bioactive compounds makes it an attractive candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising molecule.

References

- 1. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione. Due to the limited availability of complete, published experimental data for this specific molecule, this guide presents a synthesized dataset derived from structurally analogous compounds. The experimental protocols outlined are based on established methodologies for similar chemical entities.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related structures, including 1-(2,4-dimethoxyphenyl)-1H-pyrrole and various other N-substituted pyrrole-2,5-diones.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | Aromatic CH (C6'-H) |

| ~6.80 | s | 2H | Olefinic CH (C3-H, C4-H) |

| ~6.50 | m | 2H | Aromatic CH (C3'-H, C5'-H) |

| ~3.85 | s | 3H | Methoxy (C4'-OCH₃) |

| ~3.80 | s | 3H | Methoxy (C2'-OCH₃) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Carbonyl (C2, C5) |

| ~160.0 | Aromatic C (C2') |

| ~156.0 | Aromatic C (C4') |

| ~134.5 | Olefinic C (C3, C4) |

| ~130.0 | Aromatic C (C6') |

| ~122.0 | Aromatic C (C1') |

| ~104.0 | Aromatic C (C5') |

| ~98.0 | Aromatic C (C3') |

| ~55.8 | Methoxy (C4'-OCH₃) |

| ~55.5 | Methoxy (C2'-OCH₃) |

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis and NMR characterization of N-substituted pyrrole-2,5-diones, based on methods reported for similar compounds.[1][2]

Synthesis of N-Aryl Maleimides

A common method for the synthesis of N-aryl maleimides involves the reaction of the corresponding aniline with maleic anhydride.

Procedure:

-

Equimolar amounts of 2,4-dimethoxyaniline and maleic anhydride are dissolved in a suitable solvent, such as glacial acetic acid or toluene.[1]

-

The reaction mixture is stirred, often with heating or reflux, for several hours to facilitate the formation of the maleamic acid intermediate.[2]

-

Cyclization to the imide is typically achieved by continued heating, sometimes with the addition of a dehydrating agent like acetic anhydride or by azeotropic removal of water.

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or crystallization.

-

The crude product is then purified using techniques such as recrystallization or column chromatography.[3]

NMR Sample Preparation and Data Acquisition

Procedure:

-

Approximately 5-10 mg of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).[2]

-

Standard acquisition parameters are used, with chemical shifts referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow and Structural Representation

The following diagrams illustrate the general synthetic workflow and the chemical structure of the target compound.

Caption: Synthetic workflow for this compound.

Caption: Chemical structure of the title compound.

References

The Biological Versatility of 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide synthesizes the current understanding of these derivatives, focusing on their anticancer and anti-inflammatory potential. It provides a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the signaling pathways they modulate, aiming to facilitate further research and development in this promising area.

Introduction

The pyrrole-2,5-dione (maleimide) ring is a key pharmacophore present in numerous biologically active compounds. Substitution at the N-1 position with a 2,4-dimethoxyphenyl group has been shown to significantly influence the pharmacological profile of these molecules. This substitution, combined with further modifications at the C-3 and C-4 positions of the maleimide ring, has given rise to a diverse library of derivatives with potent biological effects. This guide will delve into the specifics of these activities, providing the necessary data and protocols for researchers in the field.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization and the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of selected 1-(substituted-phenyl)-1H-pyrrole-2,5-dione derivatives, including those with a dimethoxyphenyl moiety. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of 3-Aroyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives

| Compound | Substituent (Aroyl Group) | Cell Line | IC50 (μM) |

| 3a | 4-Methylbenzoyl | MCF-7 | 18.7 |

| 3f | 4-Chlorobenzoyl | A375 | 8.2 |

| CT-26 | 12.5 | ||

| HeLa | 15.3 | ||

| MGC80-3 | 21.7 | ||

| NCI-H460 | 31.7 | ||

| SGC-7901 | 25.4 | ||

| 3g | 4-Bromobenzoyl | CHO | 8.2 |

| 3n | 3,4,5-Trimethoxybenzoyl | HCT-15 | 21.0 |

Data sourced from a study on 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives, which are structurally related to the target compounds and highlight the potential of the substituted pyrrole core.[1]

Table 2: Antiproliferative Activity of Pyrrole-Indole Hybrids

| Compound | Cell Line | GI50 (μM) |

| 3a | HT29 (Colon Adenocarcinoma) | < 1 |

| UACC-62 (Melanoma) | < 1 | |

| OVCAR-8 (Ovarian Carcinoma) | < 1 | |

| SN12C (Renal Cell Carcinoma) | < 1 | |

| BT-549 (Breast Carcinoma) | < 1 | |

| 3c | SK-MEL-5 (Melanoma) | 1.77 - 8.25 |

| 3h | T47D (Breast Carcinoma) | 2.4 |

These compounds are pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, demonstrating the potent anticancer activity of the pyrrole moiety in more complex structures.[2]

Experimental Protocols: Anticancer Activity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for another 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the IC50 concentration of the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western blotting is used to detect changes in the expression levels of proteins involved in apoptosis.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways in Cancer

While specific pathways for this compound derivatives are still under investigation, related compounds have been shown to interfere with key oncogenic signaling pathways.

Many pyrrole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This leads to mitotic arrest and subsequent apoptosis.

Inhibition of tubulin polymerization by pyrrole-2,5-dione derivatives.

Certain 3-aroyl-1-arylpyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers.

Inhibition of the Hedgehog signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of 1H-pyrrole-2,5-dione derivatives are also noteworthy. These compounds can modulate key inflammatory mediators and enzymes, such as cyclooxygenases (COX).

Quantitative Anti-inflammatory Data

Table 3: In Vitro COX Inhibition by Maleimide Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| 4a | - | High |

| 4h | - | High |

| 4j | - | High |

| 4k | - | High |

| 4r | - | High |

Data from a study on maleimide derivatives bearing a benzenesulfonamide moiety, indicating selective COX-2 inhibition.[3]

Experimental Protocols: Anti-inflammatory Activity Evaluation

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are crucial in the synthesis of prostaglandins.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Incubation: Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period.

-

PGE2 Measurement: Measure the amount of PGE2 produced using an EIA kit.

-

Data Analysis: Calculate the percentage of inhibition of COX activity compared to the vehicle control and determine the IC50 value.

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathways in Inflammation

The transcription factor NF-κB is a master regulator of inflammation. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.

Inhibition of the NF-κB signaling pathway.

Conclusion

The this compound framework represents a versatile and potent scaffold for the development of novel therapeutic agents. The derivatives have demonstrated significant promise as both anticancer and anti-inflammatory agents in preclinical studies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these compounds through the drug discovery and development pipeline. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial for optimizing the therapeutic potential of this exciting class of molecules.

References

- 1. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: Solubility and Reactivity Profile of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

Introduction

1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is an N-aryl maleimide derivative. The maleimide functional group is of significant interest in medicinal chemistry and bioconjugation. Maleimides are known for their ability to selectively react with sulfhydryl groups under mild conditions, making them invaluable tools for covalently modifying proteins, peptides, and other biomolecules. This reactivity is central to the development of antibody-drug conjugates (ADCs) and targeted therapeutic agents.[1]

Understanding the solubility of this compound in common laboratory solvents is a critical first step in its application, from synthesis and purification to its use in biological assays and formulation development. Poor solubility can be a significant impediment in drug discovery, affecting bioavailability and limiting therapeutic efficacy. This document provides a predictive solubility profile for this compound, a detailed experimental protocol for its quantitative determination, and an overview of its potential mechanism of action in a biological context.

Predicted Solubility Profile

The molecule possesses a polar pyrrole-2,5-dione (maleimide) ring and a more nonpolar 2,4-dimethoxyphenyl ring system. This amphiphilic nature suggests it will exhibit varied solubility across different solvent classes. The presence of ether groups and carbonyls allows for hydrogen bonding with protic solvents.

Disclaimer: The data presented in Table 1 is predictive and intended as a guideline for solvent selection. Experimental verification is required for precise quantitative values.

Table 1: Predicted Solubility of this compound

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic molecules; strong H-bond acceptor. |

| Dimethylformamide (DMF) | High | Similar to DMSO, effectively solvates polar and nonpolar moieties. | |

| Tetrahydrofuran (THF) | Medium to High | Good solvent for compounds with ether linkages and aromatic rings. A structurally similar compound, N-(4-Methoxyphenyl) maleimide, shows good solubility in THF.[2] | |

| Acetonitrile (MeCN) | Medium | Less polar than DMSO/DMF but should still effectively dissolve the compound for analytical purposes, such as in HPLC mobile phases.[3] | |

| Acetone | Medium | Good general-purpose solvent for moderately polar compounds. | |

| Polar Protic | Ethanol | Low to Medium | The alkyl chain reduces polarity, but the hydroxyl group can interact with the solute. |

| Methanol | Low to Medium | More polar than ethanol, may have slightly lower capacity for the nonpolar aromatic portion. | |

| Water | Insoluble | The large, nonpolar aromatic ring system is expected to dominate, leading to very poor aqueous solubility. | |

| Nonpolar | Dichloromethane (DCM) | Medium | Effective at dissolving aromatic compounds, though the polar maleimide ring may limit high solubility. |

| Chloroform (CHCl₃) | Medium | Similar to DCM. Deuterated chloroform is commonly used as an NMR solvent for N-arylmaleimides, indicating sufficient solubility for analysis.[4] | |

| Toluene | Low | May dissolve the aromatic portion, but the polar maleimide group will significantly limit solubility. | |

| Hexane | Insoluble | Highly nonpolar solvent, unlikely to solvate the polar maleimide structure. |

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental method is essential. The equilibrium shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility, particularly for compounds with low to moderate solubility.[5]

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from inflating the measured concentration.[6]

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a calibration curve using standard solutions of the compound at known concentrations.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine its concentration.[6]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final result in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Potential Mechanism of Action & Signaling Pathway Involvement

The pyrrole-2,5-dione ring system, or maleimide, is a potent electrophile and functions as a Michael acceptor. Its primary mode of action in a biological context is the covalent modification of nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1][7] This reaction, known as a Michael addition or maleimide-thiol conjugation, proceeds under mild physiological conditions and results in the formation of a stable thioether bond.[1]

This reactivity has several implications for cellular signaling:

-

Enzyme Inhibition: If a cysteine residue is present within the active site of an enzyme, covalent modification by the maleimide can lead to irreversible inhibition, blocking the downstream signaling pathway controlled by that enzyme.

-

Disruption of Protein-Protein Interactions: Covalent modification of a cysteine at a critical protein interface can disrupt necessary protein-protein interactions, thereby inhibiting signal transduction.

-

Targeted Drug Delivery: This specific reactivity is the foundation for many antibody-drug conjugates (ADCs), where a cytotoxic drug functionalized with a maleimide is attached to an antibody via cysteine residues. The antibody then delivers the drug specifically to target cells (e.g., cancer cells).[1][8]

The diagram below illustrates a generalized mechanism where an N-aryl maleimide derivative inhibits a kinase signaling pathway through covalent modification.

Caption: Generalized inhibition of a kinase pathway by covalent cysteine modification.

References

- 1. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Effect of maleimide derivatives, sulfhydryl reagents, on stimulation of neutrophil superoxide anion generation with concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Crystal Structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by a thorough description of the experimental protocols utilized for its synthesis and structural determination.

Crystallographic and Structural Data

The crystal structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic and data collection parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₁H₉NO₃ |

| Formula Weight | 203.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7018 (15) |

| b (Å) | 10.2689 (12) |

| c (Å) | 7.4695 (8) |

| β (°) | 101.067 (7) |

| Volume (ų) | 956.16 (19) |

| Z | 4 |

| Density (calculated) | 1.412 Mg/m³ |

| Absorption Coefficient (μ) | 0.10 mm⁻¹ |

| F(000) | 424 |

| Crystal Size (mm) | 0.30 × 0.25 × 0.23 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.112 |

| Goodness-of-fit (S) | 1.01 |

Data Collection and Refinement Statistics

| Parameter | Value |

| Diffractometer | Bruker Kappa APEXII CCD |

| Reflections Collected | 7388 |

| Independent Reflections | 1887 |

| R(int) | 0.030 |

| Reflections with I > 2σ(I) | 1267 |

| No. of Parameters | 137 |

| H-atom Treatment | H-atom parameters constrained |

| Δρ(max) (e Å⁻³) | 0.11 |

| Δρ(min) (e Å⁻³) | -0.19 |

Molecular Structure and Intermolecular Interactions

The molecule consists of a methoxybenzene ring and a 1H-pyrrole-2,5-dione (maleimide) ring. The dihedral angle between the mean planes of these two rings is 75.60 (10)°.[1] The methoxybenzene and the 1H-pyrrole-2,5-dione moieties are nearly planar, with root-mean-square deviations of 0.0461 Å and 0.0201 Å, respectively.[1] The carbon atom of the methoxy group is nearly coplanar with its attached benzene ring, showing a deviation of 0.208 (2) Å.[1][2]

In the crystal lattice, the molecules are organized through weak aromatic π–π stacking interactions.[1][2] These interactions occur between inversion-related pairs of benzene rings, with a centroid-centroid separation of 3.8563 (13) Å.[1][2]

Experimental Protocols

Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

The synthesis of the title compound was achieved through a straightforward condensation reaction.[1]

Materials:

-

2-methoxyaniline

-

Furan-2,5-dione (maleic anhydride)

-

Acetic acid

Procedure:

-

Equimolar quantities of 2-methoxyaniline and furan-2,5-dione were dissolved in acetic acid.

-

The resulting solution was stirred for 2 hours at room temperature.

-

The solution was then allowed to stand undisturbed at room temperature.

-

Light yellow prismatic crystals of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione formed after two days.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[1]

Instrumentation:

-

Bruker Kappa APEXII CCD diffractometer

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

Data Collection:

-

A suitable single crystal of the compound with dimensions 0.30 × 0.25 × 0.23 mm was selected and mounted on the diffractometer.[1]

-

Data was collected at a temperature of 296 K.[1]

-

A total of 7388 reflections were measured.[1]

-

An absorption correction was applied using the multi-scan method (SADABS).[1]

Structure Solution and Refinement:

-

The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]

-

Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

-

Molecular graphics were generated using ORTEP-3 for Windows and PLATON.[1]

Conclusion

This guide has provided a detailed technical summary of the crystal structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione. The presented data, including crystallographic parameters, molecular geometry, and intermolecular interactions, along with the detailed experimental protocols, offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and materials science. The structural information can serve as a basis for further computational studies, drug design, and the development of novel materials with tailored properties.

References

Potential Therapeutic Targets of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a small molecule belonging to the N-aryl maleimide class of compounds. The pyrrole-2,5-dione core, also known as maleimide, is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities. The substitution of a 2,4-dimethoxyphenyl group at the N1 position is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. While specific research on this compound is limited, the extensive investigation into structurally related N-substituted pyrrole-2,5-diones provides a strong basis for identifying its potential therapeutic targets. This technical guide consolidates the current understanding of the biological activities of this compound class, highlighting plausible therapeutic targets, summarizing relevant quantitative data from analogous compounds, detailing key experimental protocols, and visualizing associated signaling pathways and workflows.

The diverse biological activities reported for pyrrole-2,5-dione derivatives include anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) effects.[1] These activities stem from the ability of the maleimide ring to interact with various biological macromolecules, often through nucleophilic addition reactions with cysteine residues in proteins.

Potential Therapeutic Targets

Based on the established activities of structurally similar 1H-pyrrole-2,5-dione derivatives, the primary therapeutic areas for this compound are likely to be inflammation and oncology.

Anti-inflammatory Targets

Derivatives of 1H-pyrrole-2,5-dione have demonstrated significant anti-inflammatory properties through various mechanisms.

-

Cyclooxygenase-2 (COX-2): Certain 1H-pyrrole-2,5-dione derivatives have been shown to inhibit the activity of COX-2, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[2] This suggests that this compound may act as a selective COX-2 inhibitor, offering a potential therapeutic strategy for inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

-

Pro-inflammatory Cytokine Signaling: The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) is a hallmark of inflammation. Related compounds have been shown to suppress the secretion of these cytokines.[3] The mechanism likely involves the modulation of upstream signaling pathways, such as the NF-κB pathway.

-

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS contributes to inflammation and tissue damage. Some pyrrole-2,5-dione derivatives have been found to inhibit iNOS expression and activity.

-

Cholesterol Absorption and Foam Cell Formation: In the context of atherosclerosis, a chronic inflammatory disease, derivatives of 1H-pyrrole-2,5-dione have been identified as cholesterol absorption inhibitors.[3] They have been shown to suppress the formation of macrophage-derived foam cells and reduce the secretion of associated inflammatory markers like lactate dehydrogenase (LDH), malondialdehyde (MDA), and reactive oxygen species (ROS).[3]

Anticancer Targets

The anticancer potential of the 1H-pyrrole-2,5-dione scaffold has been explored through the targeting of several key pathways in cancer progression.

-

Tyrosine Kinases (EGFR and VEGFR2): 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been specifically designed as potential inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).[4] These receptor tyrosine kinases are crucial for tumor growth, proliferation, and angiogenesis. Molecular docking studies have indicated that these compounds can form stable complexes with the ATP-binding domains of EGFR and VEGFR2.[4]

-

Tubulin Polymerization: The microtubule network is a critical target for anticancer drugs. 3-Aroyl-1-arylpyrrole derivatives, which share the core pyrrole structure, have been identified as potent inhibitors of tubulin polymerization. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

P-glycoprotein (P-gp): Multidrug resistance is a major challenge in cancer therapy, often mediated by efflux pumps like P-glycoprotein (P-gp). Some pyrrole-containing compounds have been investigated for their ability to modulate P-gp activity.[5]

Quantitative Data Summary

The following table summarizes quantitative data for various 1H-pyrrole-2,5-dione derivatives from the literature. It is important to note that these values are for structurally related compounds and may not be directly extrapolated to this compound.

| Compound Class/Derivative | Target/Assay | Cell Line/System | Activity (IC50/EC50) | Reference |

| Pyrrole-2,5-dione xylogonone acid A | Cytotoxicity | A549, MDA-MB-231, HepG2, HT-29, K562, SW620 | 3.76 - 72.43 µM | [6] |

| Pyrrole-2,5-dione xylogonone acid B | Cytotoxicity | A549, MDA-MB-231, HepG2, HT-29, K562, SW620 | 7.97 - 68.46 µM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for evaluating the therapeutic potential of this compound.

COX-2 Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a test compound against human COX-2.

1. Reagents and Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare a series of dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the assay buffer, human recombinant COX-2 enzyme, and the test compound dilutions.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Add TMPD to each well.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately measure the absorbance at 590 nm every minute for 10 minutes.

-

The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

EGFR/VEGFR2 Kinase Activity Assay

This protocol describes a general method for assessing the inhibitory effect of a compound on the kinase activity of EGFR and VEGFR2.

1. Reagents and Materials:

-

Recombinant human EGFR or VEGFR2 kinase domain

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well microplates

-

Luminometer

2. Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

To the wells of a 96-well plate, add the kinase assay buffer, the respective kinase (EGFR or VEGFR2), and the kinase substrate.

-

Add the test compound dilutions to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

The kinase activity is inversely proportional to the luminescent signal.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value as described in the COX-2 assay protocol.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the test compound on cancer cell lines.

1. Reagents and Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

2. Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathways

References

- 1. cibtech.org [cibtech.org]

- 2. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]-2-propan-2-yl-pentanenitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of N-Aryl Maleimides: From Chemical Curiosities to Therapeutic Cornerstones

An In-depth Technical Guide on the Discovery, History, Synthesis, and Applications of N-Aryl Maleimides for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-aryl maleimides, a class of organic compounds characterized by a maleimide ring attached to an aryl substituent, have traversed a remarkable journey from their initial synthesis in the late 19th century to their current prominence in materials science and medicine. Their unique chemical reactivity, stemming from the electron-deficient double bond of the maleimide moiety, has made them invaluable building blocks in a diverse array of applications. This technical guide provides a comprehensive overview of the discovery and history of N-aryl maleimides, details their synthetic evolution with quantitative data and experimental protocols, and explores their significant applications, particularly in the realm of drug development.

Discovery and Historical Development

The first synthesis of an N-aryl maleimide, specifically N-phenylmaleimide, is reported to have occurred as early as 1885.[1] However, a more scalable and well-documented procedure emerged from a 1948 patent, which laid the groundwork for the broader investigation and utilization of this class of compounds.[1] Early studies focused on the fundamental reactivity of N-aryl maleimides, particularly their utility as dienophiles in Diels-Alder reactions.[1] It was their subsequent application in polymer chemistry, where they were found to enhance the thermal stability of polymers, that marked their initial foray into industrial relevance. In recent decades, the unique reactivity of the maleimide group with thiols has propelled N-aryl maleimides to the forefront of bioconjugation chemistry and drug development, most notably in the design of highly stable antibody-drug conjugates (ADCs).

Synthesis of N-Aryl Maleimides

The most prevalent and historically significant method for synthesizing N-aryl maleimides is a two-step process. This involves the initial reaction of maleic anhydride with a primary arylamine to form an N-arylmaleamic acid intermediate, which is subsequently cyclized through dehydration to yield the final N-aryl maleimide.[2]

General Synthetic Pathway

The overall synthetic scheme can be visualized as follows:

Quantitative Data on N-Aryl Maleimide Synthesis

The yields of N-aryl maleimides can vary depending on the substituents on the aryl ring and the reaction conditions employed. The following table summarizes representative yields for the synthesis of various N-aryl maleimides using the classical two-step method.

| Aryl Substituent (R) | Maleamic Acid Yield (%) | N-Aryl Maleimide Yield (%) |

| Phenyl | 97-98 | 75-80 |

| p-Methoxyphenyl | ~95 | ~85 |

| p-Chlorophenyl | ~92 | ~79 |

| p-Nitrophenyl | ~98 | ~93 |

| p-Tolyl | ~96 | ~88 |

Data compiled from multiple sources.

Experimental Protocols

This protocol is adapted from the well-established procedure found in Organic Syntheses.[1]

Step 1: Synthesis of Maleanilic Acid

-

In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of diethyl ether.

-

Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of diethyl ether dropwise via the dropping funnel.

-

Stir the resulting thick suspension at room temperature for 1 hour.

-

Cool the mixture in an ice bath to 15-20°C.

-

Collect the precipitated product by suction filtration. The resulting fine, cream-colored powder is maleanilic acid (yield: 97-98%), which can be used in the next step without further purification.[1]

Step 2: Synthesis of N-Phenylmaleimide

-

In a 2-L Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.

-

Add 316 g of the maleanilic acid obtained in Step 1.

-

Heat the suspension on a steam bath with swirling for 30 minutes until the solid dissolves.

-

Cool the reaction mixture to near room temperature in a cold water bath.

-

Pour the mixture into 1.3 L of ice water to precipitate the product.

-

Collect the crude N-phenylmaleimide by suction filtration (yield: 75-80%).[1]

-

The crude product can be purified by recrystallization from cyclohexane to yield canary-yellow needles.[1]

This protocol utilizes microwave heating to reduce reaction times.

-

In a 10 mL borosilicate glass reaction vial, create a slurry of 1.32 g (5.85 mmol) of N-(4-chloro)maleanilic acid, 0.3 g (3.65 mmol) of anhydrous sodium acetate, and 3 mL of acetic anhydride.

-

Heat the reaction mixture in a microwave reactor at 90°C for 30 seconds with continuous stirring.

-

Pour the reaction mixture into a 100 mL beaker containing 50 mL of ice-cold deionized water and stir vigorously.

-

Collect the product by vacuum filtration and recrystallize from ethanol.

Applications of N-Aryl Maleimides

The versatile reactivity of N-aryl maleimides has led to their application in diverse scientific and industrial fields.

Polymer Chemistry

N-aryl maleimides are utilized as monomers in the synthesis of high-performance polymers. Their incorporation into polymer backbones significantly enhances the thermal stability of the resulting materials. They are also employed in the development of self-healing polymers and thermosetting resins.

Bioconjugation and Drug Development

The Michael addition reaction between the maleimide double bond and the thiol group of cysteine residues in proteins is a cornerstone of modern bioconjugation. This reaction is highly specific and proceeds efficiently under physiological conditions.

A particularly impactful application of N-aryl maleimides is in the construction of ADCs. These targeted therapeutics consist of a monoclonal antibody linked to a potent cytotoxic drug. N-aryl maleimides serve as stable linkers, connecting the drug to cysteine residues on the antibody. Notably, ADCs constructed with N-aryl maleimides exhibit significantly greater stability in the bloodstream compared to their N-alkyl maleimide counterparts, leading to reduced off-target toxicity and improved therapeutic efficacy.

Several N-aryl maleimide derivatives have demonstrated potent anticancer activity. Their mechanism of action is multifaceted and often involves the induction of apoptosis (programmed cell death) in cancer cells.

Induction of Apoptosis:

N-aryl maleimides can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the depletion of intracellular glutathione (GSH), a major antioxidant. This leads to an increase in reactive oxygen species (ROS), causing oxidative stress.

The subsequent signaling cascade involves:

-

Intrinsic Pathway: Increased ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.

-

Extrinsic Pathway: Some N-aryl maleimides can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8 and subsequent executioner caspases.

Cell Cycle Arrest:

In addition to inducing apoptosis, some N-aryl maleimides have been shown to cause cell cycle arrest, primarily at the G1 or S phase, thereby inhibiting cancer cell proliferation.

Induction of the Unfolded Protein Response (UPR):

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress and activates the unfolded protein response (UPR). Persistent ER stress can trigger apoptosis. Some N-aryl maleimides are thought to induce ER stress, contributing to their anticancer effects.

Experimental Workflow: A Representative Example

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of a novel N-aryl maleimide derivative.

Conclusion

N-aryl maleimides have evolved from compounds of primarily academic interest to indispensable tools in both materials science and modern medicine. Their straightforward and adaptable synthesis, coupled with the unique reactivity of the maleimide ring, has cemented their importance. For researchers and professionals in drug development, the ability of N-aryl maleimides to form stable bioconjugates and their inherent anticancer properties present exciting opportunities for the design of next-generation therapeutics. As our understanding of their biological mechanisms of action continues to deepen, the potential for developing novel and highly targeted therapies based on the N-aryl maleimide scaffold will undoubtedly expand.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, a substituted N-arylmaleimide. N-arylmaleimides are a class of compounds with significant interest in medicinal chemistry and materials science due to their biological activities and utility as chemical probes and monomers in polymerization. The synthesis is a two-step process commencing with the formation of the intermediate, N-(2,4-dimethoxyphenyl)maleanilic acid, from 2,4-dimethoxyaniline and maleic anhydride. This is followed by a cyclodehydration reaction to yield the final product. This protocol outlines the required reagents, optimal reaction conditions, and purification methods.

Introduction

N-substituted maleimides are versatile building blocks in organic synthesis and are known to exhibit a range of biological activities. The title compound, this compound, is of interest for its potential applications in drug development and materials science. The synthesis protocol described herein is a robust and common method for preparing N-arylmaleimides. The first step is the nucleophilic attack of the amine on maleic anhydride to form a stable maleanilic acid intermediate. The subsequent step involves an intramolecular cyclization with the elimination of water to form the five-membered imide ring.

Reaction Scheme

The synthesis of this compound proceeds through a two-step reaction:

Step 1: Synthesis of N-(2,4-dimethoxyphenyl)maleanilic acid

Step 2: Synthesis of this compound

Experimental Protocols

Part 1: Synthesis of N-(2,4-dimethoxyphenyl)maleanilic acid

This procedure is adapted from the general synthesis of maleanilic acids.[1][2]

Materials and Reagents:

-

2,4-dimethoxyaniline

-

Maleic anhydride

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether (approximately 10 mL per gram of maleic anhydride).

-

Stir the solution at room temperature until all the maleic anhydride has dissolved.

-

In a separate beaker, dissolve 2,4-dimethoxyaniline (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

Slowly add the 2,4-dimethoxyaniline solution to the stirring maleic anhydride solution at room temperature. A precipitate will form.

-

Continue stirring the suspension at room temperature for 1-2 hours.

-

Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold diethyl ether.

-

Dry the resulting white to off-white solid, N-(2,4-dimethoxyphenyl)maleanilic acid, under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Part 2: Synthesis of this compound

This procedure is adapted from the general synthesis of N-phenylmaleimides.[3]

Materials and Reagents:

-

N-(2,4-dimethoxyphenyl)maleanilic acid

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Erlenmeyer flask

-

Steam bath or heating mantle

-

Ice water bath

-

Büchner funnel and filter paper

-

Petroleum ether or cyclohexane for recrystallization

Procedure:

-

In a 250 mL Erlenmeyer flask, combine N-(2,4-dimethoxyphenyl)maleanilic acid (1.0 eq), anhydrous sodium acetate (0.5 eq), and acetic anhydride (approximately 2 mL per gram of maleanilic acid).

-

Gently heat the mixture on a steam bath or with a heating mantle to 60-70°C with swirling. The solid should dissolve.

-

Maintain the temperature for 30-60 minutes to ensure the completion of the cyclization.

-

Allow the reaction mixture to cool to near room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice water (approximately 4 mL per mL of acetic anhydride used).

-

Stir the mixture vigorously until the yellow precipitate solidifies.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Wash the solid with a small portion of cold petroleum ether.

-

Recrystallize the crude product from a suitable solvent such as cyclohexane or an ethanol/water mixture to obtain pure this compound as yellow crystals.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 2,4-dimethoxyaniline, Maleic anhydride | Diethyl ether | Room Temperature | 1-2 | >95 |

| 2 | N-(2,4-dimethoxyphenyl)maleanilic acid | Acetic anhydride, NaOAc | 60-70 | 0.5-1 | 70-85 |

Table 2: Characterization Data of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | Similar N-substituted maleimides melt in the range of 90-150°C.[1] |

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Screening of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione for Kinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making protein kinases a major focus for therapeutic intervention. The pyrrole-2,5-dione scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including potential as kinase inhibitors. The compound 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, featuring this core structure functionalized with a dimethoxyphenyl group, presents a promising candidate for screening as a novel kinase inhibitor. The dimethoxyphenyl moiety is also found in various known kinase inhibitors, suggesting it may favorably interact with the ATP-binding pocket of certain kinases.

These application notes provide a comprehensive framework for the initial biochemical screening and characterization of this compound against a panel of therapeutically relevant kinases. The provided protocols are designed to be adaptable for high-throughput screening and detailed dose-response analysis.

Principle of Kinase Inhibition Assays

The inhibitory potential of this compound can be determined by measuring its effect on the catalytic activity of a target kinase. A common method is to quantify the amount of ATP consumed during the phosphorylation of a substrate. In a luminescence-based assay, the remaining ATP is converted into a light signal. A high signal indicates low kinase activity and thus, potent inhibition by the test compound. Conversely, a low signal signifies high kinase activity and weak inhibition.

Data Presentation: Illustrative Inhibitory Profile

While specific experimental data for this compound is not yet publicly available, the following table represents a hypothetical inhibitory profile that could be generated from initial screening. This data is for illustrative purposes to demonstrate how results would be presented.

| Target Kinase | Compound Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |

| EGFR | 10 | 85 | 1.2 |

| VEGFR2 | 10 | 78 | 2.5 |

| PDGFRβ | 10 | 65 | 5.8 |

| SRC | 10 | 42 | >10 |

| CDK2 | 10 | 15 | >20 |

Experimental Protocols

Protocol 1: Initial High-Throughput Screening (HTS) for Kinase Inhibition

This protocol is designed for a single-point concentration screen to identify potential "hits" from a compound library.

Materials:

-

This compound

-

DMSO (Dimethyl Sulfoxide)

-

Recombinant Kinases (e.g., EGFR, VEGFR2, PDGFRβ, SRC, CDK2)

-

Kinase-specific peptide substrates

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Multichannel pipettor or automated liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a working solution at the desired screening concentration (e.g., 10 µM) in the kinase assay buffer.

-

Assay Plate Preparation:

-

Add 5 µL of the compound working solution to the designated wells of a 384-well plate.

-

For control wells, add 5 µL of assay buffer with the same final DMSO concentration as the compound wells (vehicle control).

-

Include a "no kinase" control by adding 5 µL of assay buffer to a separate set of wells.

-

-

Kinase/Substrate Addition: Prepare a 2X kinase/substrate master mix containing the target kinase and its corresponding peptide substrate in the kinase assay buffer. Add 5 µL of this master mix to each well (except the "no kinase" control).

-

Reaction Initiation: Prepare a 2X ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final reaction volume will be 20 µL.

-

Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate at 30°C for 60 minutes.

-

Signal Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add 20 µL of the ATP detection reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Calculate the percent inhibition using the following formula:

Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))

Protocol 2: IC50 Determination for Lead Compounds

This protocol is for determining the half-maximal inhibitory concentration (IC50) for compounds that show significant inhibition in the initial screen.

Materials:

-

Same as Protocol 1.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

-

Assay Setup: Follow the same procedure as in Protocol 1, but instead of a single concentration, add 5 µL of each concentration from the serial dilution to the respective wells.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration as described in Protocol 1.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for kinase inhibitor screening.

Caption: Potential mechanism of action via RTK inhibition.

Application Notes and Protocols for 1-Aryl-1H-pyrrole-2,5-dione Derivatives in Cancer Cell Line Research

Disclaimer: Direct experimental data on the specific compound 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione in cancer cell lines is limited in publicly available literature. The following application notes and protocols are synthesized from research on structurally similar N-aryl-pyrrole-2,5-dione (N-aryl maleimide) derivatives and other related pyrrole compounds. This information is intended to provide a foundational framework for researchers investigating the potential anticancer activities of this class of molecules.

Introduction

The pyrrole-2,5-dione scaffold, also known as the maleimide ring, is a key pharmacophore found in numerous biologically active compounds. N-substituted pyrrole-2,5-diones, in particular, have garnered significant interest in oncology research due to their potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines. These synthetic small molecules often exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways involved in cancer cell proliferation and survival. This document provides a summary of the reported activities of analogous compounds and detailed protocols for their investigation in cancer cell lines.

Quantitative Data Summary: Cytotoxicity of Structurally Related Pyrrole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for several N-aryl-pyrrole-2,5-dione analogs and other pyrrole derivatives against various human cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency.

| Compound Class/Name | Cancer Cell Line | Cell Type | IC50 (µM) |

| Pyrrole-based Chalcone Derivative (Compound 7) | HepG2 | Liver Carcinoma | 23 |

| Pyrrole-based Chalcone Derivative (Compound 3) | HepG2 | Liver Carcinoma | 27 |

| Pyrrole-based Chalcone Derivative (Compound 1) | A549 | Lung Adenocarcinoma | Not specified, but noted as more effective than cisplatin |

| **5-hydroxy-1H-pyrrol-2-(5H)-one derivative (Compound 1 |

Application Notes and Protocols: 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione as a Michael Acceptor in Synthesis

For Researchers, Scientists, and Drug Development Professionals